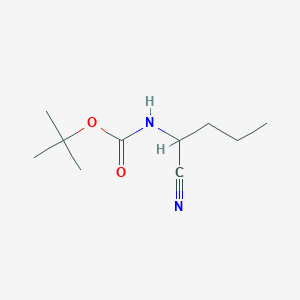

tert-Butyl (1-cyanobutyl)carbamate

Description

Structure

3D Structure

Properties

CAS No. |

774225-50-2 |

|---|---|

Molecular Formula |

C10H18N2O2 |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

tert-butyl N-(1-cyanobutyl)carbamate |

InChI |

InChI=1S/C10H18N2O2/c1-5-6-8(7-11)12-9(13)14-10(2,3)4/h8H,5-6H2,1-4H3,(H,12,13) |

InChI Key |

JAPNURWNRSWJTO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C#N)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Advanced Synthetic Applications of Tert Butyl 1 Cyanobutyl Carbamate As a Building Block

Role in Asymmetric Synthesis

The presence of a stereocenter at the C1 position of the butyl chain makes tert-butyl (1-cyanobutyl)carbamate a key substrate for stereoselective reactions. The development of methods to control the stereochemistry at this center is crucial for its application in the synthesis of enantiomerically pure compounds.

Chiral Auxiliaries and Catalysis in Stereoselective Transformations

While specific literature detailing the use of chiral auxiliaries directly attached to this compound is limited, the principles of asymmetric synthesis suggest its compatibility with such methodologies. Chiral auxiliaries are temporary functional groups that are covalently attached to a substrate to direct the stereochemical outcome of a subsequent reaction. For α-cyano carbamates, a chiral auxiliary could be incorporated into the carbamate (B1207046) functionality or a chiral catalyst can be employed to control the approach of a reagent to the prochiral center.

A relevant example involves the use of a novel chiral auxiliary, (R)- or (S)-tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, derived from L-alanine. chemscene.com This auxiliary has been successfully used in the diastereoselective alkylation of its N-acylated derivatives, demonstrating the potential for high stereocontrol in reactions involving carbamate-containing structures. chemscene.com

Furthermore, asymmetric phase-transfer catalysis has emerged as a powerful tool for the enantioselective alkylation of α-cyanocarboxylates and related compounds. Chiral quaternary ammonium (B1175870) salts, often derived from cinchona alkaloids or featuring binaphthyl scaffolds, can effectively create a chiral environment around the enolate of the cyanofunctionalized substrate, guiding the approach of an electrophile to afford a specific enantiomer. Although direct examples with this compound are not prominent in the literature, the successful asymmetric alkylation of α-cyanoacetates using chiral phase-transfer catalysts to generate chiral quaternary carbon centers highlights the potential of this strategy.

Table 1: Examples of Asymmetric Transformations on Related α-Cyano Compounds

| Substrate Type | Chiral Method | Product Type | Key Features |

| N-Acyl Imidazolidinone | Chiral Auxiliary | Diastereomerically enriched alkylated product | High diastereoselectivity achieved through steric hindrance from the auxiliary. chemscene.com |

| α-Cyanoacetate | Phase-Transfer Catalysis | Enantiomerically enriched α,α-disubstituted α-cyanoacetate | Generation of a chiral quaternary carbon center with high enantioselectivity. |

This table presents data from related systems to illustrate the potential synthetic strategies applicable to this compound.

Enantioselective Approaches for Derivatization

Another approach involves the enantioselective hydrolysis of the nitrile to a carboxylic acid or an amide, potentially mediated by chiral catalysts or enzymes (nitrilases). This would lead to the formation of enantiomerically enriched α-amino acids with a non-proteinogenic side chain.

Diastereoselective Control in Carbon-Carbon Bond Formation

The α-proton of the cyanobutyl group is acidic and can be removed by a base to form a carbanion. This nucleophile can then participate in carbon-carbon bond-forming reactions, such as aldol (B89426) additions or Michael additions. When the substrate or the reactant possesses a chiral center, diastereoselective control of the newly formed stereocenter becomes a critical aspect.

For instance, the Michael addition of the lithiated carbanion of this compound to a chiral α,β-unsaturated carbonyl compound would be expected to proceed with some degree of diastereoselectivity, governed by the principles of Felkin-Anh or Cram chelation models, depending on the reaction conditions. The inherent chirality of the starting material would influence the facial selectivity of the attack on the electrophile. While specific studies on this compound are scarce, diastereoselective Michael additions of related nucleophiles to chiral acceptors are well-documented in the literature.

Utilization in Complex Molecule Synthesis

The versatility of this compound as a building block extends to the synthesis of complex molecular frameworks, including natural products and heterocyclic compounds.

Precursor in Natural Product Total Synthesis

While no complete total synthesis of a natural product explicitly starting from this compound has been found in the reviewed literature, its structural motifs are present in various natural products. The α-amino nitrile moiety is a precursor to α-amino acids and vicinal diamines, which are common components of alkaloids and peptides.

For example, the synthesis of (-)-muricatacin, a cytotoxic acetogenin, involves the use of a related N-Boc protected cyclohexene (B86901) derivative. uni.lu This highlights the utility of Boc-protected amino functionalities in the synthesis of natural products. The synthetic community often employs such building blocks to introduce nitrogen atoms in a controlled manner during the assembly of complex natural product skeletons.

Intermediate in Heterocyclic Compound Construction

The functional groups within this compound make it an attractive starting material for the synthesis of various nitrogen-containing heterocycles, such as piperidines and pyrrolidines. orgsyn.orgbldpharm.com These saturated heterocycles are prevalent scaffolds in numerous pharmaceuticals.

A common strategy involves the reduction of the nitrile group to a primary amine, followed by intramolecular cyclization. For instance, after nitrile reduction, the resulting diamine could undergo a cyclization reaction, potentially after further functionalization, to form a piperidine (B6355638) ring. The synthesis of various piperidine derivatives often starts from precursors containing a protected amine and a group that can be transformed into another amine or a carbonyl group for cyclization. orgsyn.org

Similarly, pyrrolidine (B122466) derivatives can be synthesized from appropriate precursors. bldpharm.com The synthesis of trans N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole (B32235) ring, for example, starts from a Boc-protected epoxide which undergoes ring-opening and subsequent cyclization. bldpharm.com While not a direct application of this compound, this demonstrates the principle of using Boc-protected amines in the construction of heterocyclic systems.

Application in the Synthesis of Pharmaceutical Intermediates

The α-amino nitrile framework, of which this compound is a prime example, is a recurring and vital structural motif in modern medicinal chemistry. These compounds serve as valuable intermediates in the synthesis of a wide array of pharmacologically active agents due to their ability to be converted into α-amino acids, amides, and other crucial pharmacophores. bohrium.com The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at other parts of the molecule, making it a key tool in the multi-step synthesis of complex drug targets.

The α-amidoacetonitrile group, in particular, is an essential fragment of new anti-hyperglycemic drugs. bohrium.com For instance, several dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes, are based on the α-amino nitrile structure. These inhibitors function through the nitrile group's interaction with a key serine residue in the enzyme's active site, leading to potent and reversible inhibition. nih.gov One of the most well-known examples is Saxagliptin.

Furthermore, derivatives of α-amino nitriles have been extensively developed as potent and selective inhibitors of cysteine proteases, such as cathepsins. bohrium.comnih.gov These enzymes are implicated in a variety of diseases, including osteoporosis and inflammatory conditions, making their inhibitors promising therapeutic candidates. The synthesis of these inhibitors often relies on the versatile chemistry of N-protected α-amino nitriles as starting points for building molecular complexity.

The strategic importance of this class of compounds is underscored by their application in creating key intermediates for various pharmaceuticals, as detailed in the table below.

| Target Drug Class / Compound | Intermediate Type | Therapeutic Area |

| Dipeptidyl Peptidase IV (DPP-IV) Inhibitors | α-Amino Nitrile Derivatives | Type 2 Diabetes |

| Cysteine Protease (e.g., Cathepsin K) Inhibitors | Amidoacetonitrile-based scaffolds | Osteoporosis, Inflammatory Diseases |

| Lacosamide Intermediate | tert-Butyl carbamate derivatives | Anticonvulsant |

| Sacubitril Intermediate | tert-Butyl carbamate derivatives | Heart Failure |

| Soluble Epoxide Hydrolase (sEH) Inhibitors | Urea-containing carbamates | Analgesia, Anti-inflammatory |

Combinatorial Chemistry and Library Synthesis

In the quest for novel therapeutic agents, combinatorial chemistry and high-throughput screening have become indispensable tools. These strategies rely on the ability to rapidly generate large collections, or "libraries," of structurally diverse molecules. This compound is an exemplary building block for such endeavors due to its inherent bifunctionality, which allows for systematic and varied chemical modifications.

Scaffold for Diversification

A scaffold in combinatorial chemistry is a core molecular structure upon which a variety of substituents can be attached to generate a library of analogues. This compound is an ideal scaffold because it possesses two distinct and orthogonally reactive functional groups: the nitrile and the Boc-protected amine. rsc.org This dual reactivity allows for a programmed and divergent synthesis approach.

The nitrile group offers a rich platform for chemical transformations. It can be:

Hydrolyzed to form primary amides or, under more vigorous conditions, carboxylic acids.

Reduced chemoselectively to a primary amine, even in the presence of the Boc-protecting group, using specific catalytic systems like palladium-activated Raney-Nickel. nih.gov This transformation introduces a new basic center for further functionalization.

Reacted with organometallic reagents , such as Grignard or organolithium compounds, to yield ketones after hydrolysis of the intermediate imine.

Simultaneously, the amine is protected by the acid-labile Boc group. Upon treatment with a mild acid, the Boc group is removed, revealing the primary amine. This newly liberated amine can then undergo a host of well-established reactions, including:

Acylation with various acid chlorides or anhydrides to form amides.

Sulfonylation to produce sulfonamides.

Reductive amination with aldehydes or ketones to generate secondary or tertiary amines.

Participation in cross-coupling reactions to form C-N bonds.

This ability to generate molecular diversity from a single, readily accessible starting material is a cornerstone of modern drug discovery. nih.gov The following table summarizes the potential diversification pathways.

| Functional Group | Reaction Type | Resulting Functional Group |

| Nitrile | Hydrolysis | Amide, Carboxylic Acid |

| Reduction | Primary Amine | |

| Grignard Reaction | Ketone | |

| Boc-Amine | Deprotection | Primary Amine |

| (post-deprotection) | Acylation | Amide |

| (post-deprotection) | Reductive Amination | Secondary/Tertiary Amine |

| (post-deprotection) | Sulfonylation | Sulfonamide |

High-Throughput Synthesis Strategies

High-throughput synthesis aims to accelerate the drug discovery process by performing a large number of chemical reactions in parallel. The robust and predictable chemistry of this compound and related α-amino nitriles makes them highly suitable for such automated or semi-automated workflows. acs.org

A prominent strategy in library synthesis is the use of Multicomponent Reactions (MCRs) . MCRs are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all starting materials. nih.gov This approach is highly efficient and leads to a rapid increase in molecular complexity.

The Ugi Reaction: This four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov By using an N-Boc protected amino aldehyde (derivable from the corresponding amino nitrile), libraries of complex peptide-like molecules can be generated. A common and powerful strategy is the "Ugi/De-Boc/Cyclize" (UDC) approach, where the product of the Ugi reaction is treated with acid to remove the Boc group, which then triggers a spontaneous cyclization to yield diverse heterocyclic scaffolds. rsc.org

The Passerini Reaction: This is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org N-Boc-α-aminoaldehydes are excellent substrates in modified Passerini reactions, leading to the convergent synthesis of complex peptidomimetic structures, including known protease inhibitors. researchgate.net

These MCR-based approaches are highly amenable to automation and allow for the creation of vast libraries of compounds by simply varying the input components for each reaction well in a microtiter plate format.

The following table outlines a representative high-throughput synthesis scheme using a derivative of the title compound in a Ugi reaction.

| Step | Description | Reactants | Product |

| 1. Ugi 4-Component Reaction | One-pot reaction to rapidly build a complex acyclic precursor. | N-Boc-aminoaldehyde, Primary Amine (R¹-NH₂), Isocyanide (R²-NC), Carboxylic Acid (R³-COOH) | α-Acylamino amide with Boc-protected side chain |

| 2. Deprotection & Cyclization | Acid-mediated removal of the Boc group, followed by intramolecular cyclization. | Ugi Product, Trifluoroacetic Acid (TFA) | Diverse heterocyclic scaffold (e.g., diketopiperazine) |

Reactivity and Mechanistic Investigations of Tert Butyl 1 Cyanobutyl Carbamate

Transformations of the Nitrile Moiety

The nitrile group is a versatile functional handle, susceptible to reduction, hydrolysis, and nucleophilic attack at its electrophilic carbon atom.

The conversion of the nitrile group in tert-Butyl (1-cyanobutyl)carbamate to a primary amine yields tert-butyl (1-(aminomethyl)butyl)carbamate, a diamine derivative. This transformation is a cornerstone of synthetic chemistry, achievable through various reduction protocols.

Common methods involve the use of metal hydrides or catalytic hydrogenation. Reagents like lithium aluminum hydride (LAH) are highly effective but can be aggressive. youtube.com Milder, more selective reducing agents are often preferred to avoid side reactions. Diisopropylaminoborane, activated by a catalytic amount of lithium borohydride, offers an efficient system for reducing aliphatic nitriles to primary amines in high yields. nih.gov Another approach involves the use of ammonia (B1221849) borane (B79455) under thermal conditions, which is noted for its good functional group tolerance. organic-chemistry.org Transition metal-free silylative reduction also provides a mild pathway to primary amines. organic-chemistry.org

In addition to chemical methods, biocatalysis presents an alternative route. Nitrile oxido-reductase enzymes, such as certain QueF enzymes, have been identified that can catalyze the reduction of a nitrile-containing compound to its corresponding primary amine. google.com This enzymatic approach can offer high selectivity and operate under mild, environmentally benign conditions. google.com

Table 1: Selected Reagents for Nitrile Reduction to Primary Amines

| Reagent System | Conditions | Comments |

|---|---|---|

| Diisopropylaminoborane / cat. LiBH₄ | Ambient or refluxing THF | Good yields for aliphatic nitriles; tolerates unconjugated alkenes and alkynes. nih.gov |

| Ammonia Borane (NH₃BH₃) | Thermal decomposition | Catalyst-free, environmentally benign, and tolerates many functional groups. organic-chemistry.org |

| Samarium(II) Iodide (SmI₂) | Lewis base activation | Mild, single-electron transfer conditions with excellent functional group tolerance. organic-chemistry.org |

| Nitrile Oxido-reductase | In vitro or in vivo | Enzymatic method offering high selectivity under mild conditions. google.com |

| Lithium Aluminum Hydride (LiAlH₄) | Etheral solvents, followed by aqueous workup | Highly reactive, powerful reducing agent. youtube.com |

The nitrile group can be hydrolyzed under either acidic or basic conditions. chemistrysteps.com This reaction proceeds in a stepwise manner, first yielding a carboxamide intermediate, which can then be further hydrolyzed to a carboxylic acid. youtube.com

Careful control of reaction conditions, such as temperature and reaction time, can allow for the isolation of the intermediate, tert-butyl (1-(carbamoyl)butyl)carbamate. youtube.com However, more vigorous conditions, including strong acid (e.g., H₃O⁺ with heat) or base followed by an acidic workup, will drive the reaction to completion, affording the corresponding carboxylic acid, 2-(tert-butoxycarbonylamino)pentanoic acid. chemistrysteps.comsavemyexams.comyoutube.com

The acid-catalyzed mechanism begins with the protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by water. youtube.comyoutube.com A series of proton transfers leads to an imidic acid tautomer, which rearranges to the more stable amide. chemistrysteps.com Subsequent hydrolysis of the amide proceeds via protonation of the carbonyl oxygen, followed by water attack, to ultimately release the carboxylic acid and an ammonium (B1175870) salt. youtube.com

Under basic conditions, the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.comyoutube.com The resulting intermediate is protonated by water to form the amide. youtube.comyoutube.com Further hydrolysis of the amide under basic conditions leads to a carboxylate salt, which upon acidification, yields the final carboxylic acid. chemistrysteps.com

The electrophilic carbon atom of the nitrile group is a target for various nucleophiles, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is fundamental to constructing more complex molecular frameworks. For instance, the nucleophilic addition of organometallic reagents, such as Grignard or organolithium reagents, to the nitrile can lead to the formation of ketones after hydrolysis of the intermediate imine.

Furthermore, intramolecular nucleophilic additions can occur if a suitable nucleophile is present elsewhere in the molecule. researchgate.net In related systems, base-mediated intramolecular condensation involving a nitrile group is a key step in the synthesis of heterocyclic structures like pyrrolo[1,2-b] acsgcipr.orgorganic-chemistry.orgstackexchange.comtriazines. researchgate.net The activation of the nitrile group by a catalyst can also facilitate nucleophilic additions that might otherwise be sluggish. nottingham.ac.uk

Reactions Involving the Carbamate (B1207046) Group

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability under many reaction conditions and its susceptibility to cleavage under specific, often acidic, conditions. nih.gov

The most common method for removing the Boc group is through acid-catalyzed cleavage. acsgcipr.org This strategy is effective due to the high sensitivity of the Boc group to acid compared to many other protecting groups, allowing for selective deprotection. acsgcipr.org A variety of acidic reagents can be employed for this purpose. researchgate.net

Trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758), is a standard reagent for Boc removal. stackexchange.comnih.gov Other common reagents include hydrogen chloride (HCl) in organic solvents such as dioxane or ethyl acetate, aqueous phosphoric acid, and sulfuric acid. nih.govresearchgate.net The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the departure of the stable tert-butyl cation and carbon dioxide to release the free amine. acsgcipr.orgstackexchange.com The generated tert-butyl cation can then be scavenged or fragment to isobutylene. acsgcipr.orgstackexchange.com

While acidic cleavage is prevalent, alternative methods exist. For example, a combination of oxalyl chloride in methanol (B129727) has been reported as a mild and selective method for deprotecting a wide range of N-Boc amines at room temperature. nih.govresearchgate.net

Table 2: Common Reagents for Boc-Deprotection

| Reagent | Typical Conditions | Comments |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM), Room Temp. | Standard, highly effective method. acsgcipr.orgstackexchange.com |

| Hydrogen Chloride (HCl) | 1,4-Dioxane, Methanol, or Ethyl Acetate | Widely used, generates the amine hydrochloride salt. nih.govresearchgate.net |

| Aqueous Phosphoric Acid (H₃PO₄) | Aqueous solution | A milder alternative to strong acids like TFA. stackexchange.comresearchgate.net |

| Oxalyl Chloride / Methanol | Methanol, Room Temp. | Mild conditions, tolerant of various functional groups. nih.govresearchgate.net |

| Basic Conditions (e.g., K₂CO₃) | Methanolic solution, reflux | Effective for certain substrates, particularly NH-heteroarenes. researchgate.net |

The carbamate group can be directly converted into other functionalities, such as ureas and amides, without isolating the intermediate amine. This approach offers a more streamlined synthetic route.

A notable transformation is the conversion of carbamates to ureas using aluminum amide complexes. organic-chemistry.orgresearchgate.net Treating a carbamate with an amine in the presence of a stoichiometric amount of trimethylaluminum (B3029685) can produce bi-, tri-, or tetra-substituted ureas in good yields. organic-chemistry.org Research has shown that methyl and benzyl (B1604629) carbamates react selectively in the presence of t-butyl carbamates, indicating a difference in reactivity that can be exploited for selective transformations. organic-chemistry.orgresearchgate.net

Similarly, one-pot methods have been developed to convert t-butyl carbamates directly into amides. One such method involves the use of acyl halide-methanol mixtures. organic-chemistry.org This procedure avoids the isolation of the potentially unstable free amine and provides high yields of the desired amide. organic-chemistry.org Another approach utilizes acyl chlorides and sodium iodide to achieve the same transformation. clockss.org These methods are valuable for their efficiency and operational simplicity in amine and peptide chemistry. organic-chemistry.org

Table 3: Direct Transformations of the Carbamate Group

| Target Functional Group | Reagents | Comments |

|---|---|---|

| Urea (B33335) | Amine, Trimethylaluminum | Direct conversion avoiding isocyanate intermediates; t-butyl carbamates are less reactive than methyl or benzyl carbamates. organic-chemistry.orgresearchgate.net |

| Amide | Acyl Halide, Methanol | Efficient one-pot procedure that avoids isolation of the intermediate amine. organic-chemistry.org |

| Amide | Acyl Chloride, Sodium Iodide | A novel one-step conversion method. clockss.org |

Directed Metalation Studies Involving the Carbamate Directing Group

The carbamate moiety, particularly the tert-butoxycarbonyl (Boc) group, can function as a directed metalation group (DMG). In aromatic systems, a DMG coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position with high regioselectivity. baranlab.orgwikipedia.org This principle, known as Directed ortho-Metalation (DoM), relies on the Lewis basic heteroatoms of the DMG coordinating to the Lewis acidic lithium, creating a temporary complex that positions the base for proton abstraction. baranlab.orguwindsor.ca

In the context of aliphatic α-amino nitriles like this compound, the carbamate group plays a crucial role in the deprotonation of the α-carbon (the carbon atom bearing both the nitrile and the carbamate). This α-metalation, typically achieved with strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS) at low temperatures, generates a stabilized carbanion. rsc.org The electron-withdrawing nature of both the nitrile and the carbonyl of the carbamate group increases the acidity of the α-proton and stabilizes the resulting conjugate base through resonance and inductive effects.

This α-lithiated species is a potent nucleophile and serves as a synthetic equivalent of an acyl anion or a masked iminium ion. rsc.orgrsc.org Its reaction with various electrophiles allows for the introduction of diverse functional groups at the α-position, making it a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Table 1: Examples of Directed Metalation and Alkylation of N-Protected Amino Nitriles and Carbamates (Note: This table presents data for analogous systems to illustrate the general reaction pathway.)

| N-Protected Substrate | Base | Electrophile | Product | Reference Concept |

| N-Boc-α-aminonitrile | LDA | Alkyl Halide (R-X) | N-Boc-α,α-disubstituted aminonitrile | rsc.org |

| N-Boc-N-benzylamine | s-BuLi/TMEDA | Benzaldehyde | ortho-Substituted product | wikipedia.org |

| O-Aryl Carbamate | s-BuLi | I2 | ortho-Iodinated product | uwindsor.ca |

| N-Boc-pyrrolidine | s-BuLi/TMEDA | Acetone (B3395972) | 2-Substituted pyrrolidine (B122466) | General Principle |

**4.3. Mechanistic Pathways of Key Reactions

The α-carbon of this compound is a stereocenter. Consequently, controlling the stereochemistry during its synthesis is of paramount importance for applications where specific enantiomers are required. The primary method for the asymmetric synthesis of α-amino nitriles is the Strecker reaction. mdpi.com Achieving stereochemical control typically involves one of two main strategies: the use of a chiral auxiliary or, more commonly, a chiral catalyst. rsc.orgresearchgate.net

In catalytic asymmetric Strecker reactions, a chiral catalyst, such as a derivative of BINOL, a thiourea-based organocatalyst, or a chiral metal complex, coordinates to the imine intermediate formed in situ from an aldehyde and an amine source. wikipedia.orgorganic-chemistry.org This coordination creates a chiral environment around the imine, forcing the cyanide nucleophile to attack one face of the C=N double bond preferentially. This facial discrimination leads to the formation of one enantiomer of the α-amino nitrile in excess.

The N-Boc group is well-suited for these reactions. It can be readily formed from tert-butyl carbamate and an aldehyde, leading to an N-Boc protected imine intermediate that is sufficiently reactive towards catalytic cyanation. acs.org The steric and electronic properties of the Boc group can influence the transition state of the cyanation step, affecting both the yield and the level of enantioselectivity.

Table 2: Catalytic Asymmetric Strecker Reactions for the Synthesis of Chiral N-Protected α-Amino Nitriles (Note: This table summarizes results for analogous catalytic systems.)

| Catalyst Type | Substrate Type | Cyanide Source | Enantiomeric Excess (ee) | Reference Concept |

| Chiral Ti-Salen Complex | N-Benzhydryl imine | TMSCN | 84-98% | organic-chemistry.org |

| Chiral Thiourea (B124793) Organocatalyst | Aromatic Aldimine | KCN | up to 99% | mdpi.com |

| Chiral Al-Li-BINOL (ALB) Complex | N-Allyl imine | HCN | 90-98% | wikipedia.org |

| Tethered Bis(8-quinolinolato) Al Complex | Ketimine | TMSCN | up to 99% | organic-chemistry.org |

Mechanistic Pathways of Key Reactions

Investigations of Catalytic Cycles

The mechanism of catalytic reactions producing α-amino nitriles has been a subject of detailed investigation. For the organocatalytic asymmetric Strecker reaction, a generally accepted catalytic cycle involves several key steps. Using a chiral thiourea catalyst as an example, the cycle proceeds as follows:

Activation: The catalyst activates the N-Boc imine intermediate through dual hydrogen bonding. The thiourea N-H groups bind to the imine nitrogen, increasing its electrophilicity, while another basic site on the catalyst may interact with the hydrogen cyanide.

Cyanide Addition: The activated imine is then attacked by the cyanide nucleophile (e.g., from TMSCN or HCN). The chiral scaffold of the catalyst dictates the trajectory of the attack, leading to a stereoselective C-C bond formation.

Product Release: The resulting N-Boc-α-amino nitrile-catalyst complex dissociates, releasing the product.

Catalyst Regeneration: The catalyst is regenerated and enters the next catalytic cycle.

This cycle highlights the role of non-covalent interactions in lowering the activation energy of the stereodetermining step and inducing asymmetry.

The mechanistic pathways for reactions involving this compound proceed through several key reactive intermediates.

N-Boc Iminium Ion: In the Strecker synthesis, the condensation of an aldehyde with tert-butyl carbamate, often promoted by acid, forms an N-Boc protected imine. Protonation of this imine generates a highly electrophilic N-Boc iminium ion. This transient species is readily attacked by the cyanide nucleophile. masterorganicchemistry.com Furthermore, the α-amino nitrile itself can serve as a precursor to this iminium ion by eliminating a cyanide anion, a process that can be promoted by Lewis acids. rsc.org

α-Carbanion (Lithiated Intermediate): As discussed in Section 4.2.3, deprotonation of the α-carbon with a strong base generates a resonance-stabilized carbanion. This intermediate is highly reactive towards electrophiles. Its existence is typically inferred from the products of trapping experiments with various electrophiles (e.g., alkyl halides, carbonyl compounds, or silyl (B83357) chlorides). Direct spectroscopic observation (e.g., by low-temperature NMR) is challenging due to the intermediate's instability but is a standard method for characterizing analogous organolithium species.

Thiazoline (B8809763) Heterocycles: In the presence of aminothiols like cysteine, α-amino nitriles can undergo reaction to form intermediate thiazoline heterocycles, which can subsequently hydrolyze to form dipeptides. This reactivity highlights the electrophilic character of the nitrile carbon, especially in the α-amino context. nih.gov

Due to their transient nature, these intermediates are often not isolated but are characterized by trapping experiments or studied through computational and spectroscopic methods in analogous systems.

Advanced Characterization and Computational Studies

Spectroscopic Analysis Methodologies for Structural Elucidation

Spectroscopic techniques form the cornerstone of molecular characterization, providing detailed information about the connectivity of atoms and the nature of functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of tert-Butyl (1-cyanobutyl)carbamate. Both ¹H and ¹³C NMR provide a map of the carbon and proton environments within the molecule.

In ¹H NMR, the large singlet corresponding to the nine equivalent protons of the tert-butyl group is a characteristic feature, typically appearing in the upfield region (around 1.4-1.5 ppm). The protons of the butyl chain exhibit distinct multiplets, with their chemical shifts and coupling patterns providing confirmation of their connectivity. The single proton on the carbon adjacent to the nitrile and carbamate (B1207046) groups (the α-carbon) would appear as a multiplet further downfield due to the deshielding effects of the adjacent electron-withdrawing groups.

In ¹³C NMR, each unique carbon atom gives a distinct signal. Key resonances include those for the nitrile carbon (highly deshielded, ~118-122 ppm), the carbonyl carbon of the carbamate (~155 ppm), the quaternary and methyl carbons of the tert-butyl group, and the individual carbons of the butyl chain.

For mechanistic studies, NMR is invaluable. By acquiring spectra at various time points during a reaction, the disappearance of starting material signals and the concurrent appearance of product signals can be tracked. This allows for the determination of reaction kinetics, the identification of transient intermediates, and the verification of the final structure. The sharp and intense signal of the tert-butyl group can serve as a sensitive probe for monitoring the progress of reactions involving the carbamate moiety. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard functional group ranges and may vary based on solvent and experimental conditions.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| -C(CH₃)₃ | ~1.45 (s, 9H) | ~80.5 (quaternary C) |

| -C(CH₃)₃ | ~28.3 (methyl C) | |

| -NH- | ~5.0 (br s, 1H) | |

| -CH(CN)- | ~4.2 (m, 1H) | ~45.0 |

| -CH₂-CH₂-CH₃ | ~1.8-1.9 (m, 2H) | ~35.0 |

| -CH₂-CH₂-CH₃ | ~1.4-1.5 (m, 2H) | ~18.5 |

| -CH₃ | ~0.9 (t, 3H) | ~13.5 |

| -C=O | ~155.0 | |

| -C≡N | ~120.0 |

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The nitrile group (C≡N) presents a sharp, medium-intensity absorption band around 2240-2260 cm⁻¹. The carbamate group gives rise to several characteristic peaks: a strong, sharp N-H stretch around 3300-3500 cm⁻¹ and a very strong carbonyl (C=O) stretch between 1680-1720 cm⁻¹. Online IR spectroscopy can be employed for real-time, non-invasive monitoring of reactions, where the formation of the product is observed by the appearance and growth of these key absorption bands. rsc.org

Mass Spectrometry (MS) provides the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. Under electrospray ionization (ESI), the molecule would likely be observed as its protonated form [M+H]⁺ or as an adduct with sodium [M+Na]⁺. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. mdpi.com The fragmentation pattern is also diagnostic; a common loss is that of the tert-butyl group or the entire Boc-group, leading to characteristic fragment ions that help confirm the structure. In a reaction monitoring context, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) allow for the separation of reaction components and their subsequent identification by mass, providing a clear picture of product formation and consumption of starting materials over time.

Table 2: Characteristic IR Absorption Frequencies and MS Fragments

| Technique | Feature | Expected Value | Significance |

| IR | N-H Stretch | ~3350 cm⁻¹ | Confirms carbamate N-H bond |

| C-H Stretch | ~2850-3000 cm⁻¹ | Confirms alkyl C-H bonds | |

| C≡N Stretch | ~2250 cm⁻¹ | Confirms nitrile functional group | |

| C=O Stretch | ~1700 cm⁻¹ | Confirms carbamate carbonyl | |

| MS (ESI) | Molecular Ion | [M+H]⁺ at m/z 213.16 | Confirms molecular weight |

| Fragmentation | Loss of C₄H₈ (isobutylene) | Fragment at m/z 157 | |

| Fragmentation | Loss of Boc group | Fragment at m/z 113 |

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

As this compound is a chiral compound, existing as two non-superimposable mirror images (enantiomers), methods to determine its enantiomeric purity are critical, especially when it is synthesized for stereospecific applications.

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. An achiral molecule will not produce a CD signal. Each enantiomer of this compound will produce a CD spectrum that is a mirror image of the other. The resulting spectrum, characterized by positive or negative peaks (known as Cotton effects), is unique to a specific enantiomer and can be used to determine its absolute configuration, often by comparison with computationally predicted spectra. While not typically used for quantifying enantiomeric excess, it is a powerful tool for assigning the absolute stereochemistry (R or S) of a purified enantiomer. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and accurate method for determining the enantiomeric excess (% ee) of a chiral compound. researchgate.net The method involves separating the two enantiomers on a column containing a chiral stationary phase (CSP). The enantiomers form transient, diastereomeric complexes with the CSP, which have different interaction energies. This difference causes one enantiomer to travel through the column faster than the other, resulting in two separate peaks in the resulting chromatogram.

The enantiomeric excess is calculated by comparing the areas of the two peaks using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively. This technique is essential for quality control in asymmetric synthesis, providing a reliable measure of the stereoselectivity of the reaction. google.combeilstein-journals.org

Table 3: Example Data from Chiral HPLC Analysis

| Enantiomer | Retention Time (min) | Peak Area |

| (R)-enantiomer | 10.2 | 97500 |

| (S)-enantiomer | 12.5 | 2500 |

| Calculation | % ee = 95.0% |

Computational Chemistry Approaches

Computational chemistry serves as a powerful predictive and investigative tool that complements experimental findings. Using methods like Density Functional Theory (DFT), various properties of this compound can be modeled. These approaches can calculate the lowest energy three-dimensional structure of the molecule, predict its ¹H and ¹³C NMR chemical shifts, and simulate its IR spectrum. researchgate.net This theoretical data can be compared with experimental results to provide a higher degree of confidence in the structural assignment.

Furthermore, computational models can be used to simulate chiroptical properties, such as the CD spectrum, which is instrumental in assigning the absolute configuration of a newly synthesized chiral molecule. For mechanistic investigations, computational chemistry can map out reaction pathways, calculate the energies of transition states and intermediates, and provide theoretical insight into the origins of stereoselectivity in asymmetric reactions.

Density Functional Theory (DFT) for Molecular Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a important tool in computational chemistry for predicting the electronic structure and properties of molecules like this compound. This method is well-regarded for its balance of computational cost and accuracy.

DFT calculations can be employed to determine the optimized geometry of the molecule, providing precise information on bond lengths, bond angles, and dihedral angles. For this compound, this would involve pinpointing the spatial arrangement of the bulky tert-butyl group relative to the rest of the molecule, as well as the geometry around the chiral center and the nitrile group.

Furthermore, DFT is instrumental in predicting the reactivity of the molecule. By calculating the distribution of electron density, one can identify the regions most susceptible to nucleophilic or electrophilic attack. For instance, the nitrile group's carbon atom is a potential electrophilic site, and its reactivity can be quantified through DFT. acs.orgnih.gov A key aspect of this analysis involves the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial indicators of chemical reactivity.

Activation energies for various potential reactions can also be calculated using DFT, which helps in understanding reaction kinetics. acs.org For example, the energy barrier for the hydrolysis of the carbamate group or for reactions involving the nitrile moiety can be determined, offering a predictive measure of the compound's stability and reactivity under different conditions. nih.gov

Table 1: Illustrative DFT-Calculated Properties for this compound

| Property | Predicted Value | Significance |

| HOMO-LUMO Gap | Value (e.g., ~5-7 eV) | Indicates chemical reactivity and stability. |

| Dipole Moment | Value (e.g., ~2-4 D) | Influences solubility and intermolecular interactions. |

| Mulliken Charge on Nitrile Carbon | Value (e.g., positive charge) | Predicts susceptibility to nucleophilic attack. |

| Bond Length (C≡N) | Value (e.g., ~1.15 Å) | Reflects the triple bond character. |

Ab Initio Calculations for Mechanistic Insights

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a high level of theory for investigating reaction mechanisms. For this compound, these methods can provide profound insights into the intricate details of its chemical transformations.

One area where ab initio calculations are particularly valuable is in the study of reaction pathways, such as the formation of the carbamate itself. researchgate.net For instance, the reaction between an alcohol, an isocyanate, and an amine to form a carbamate can be modeled to understand the transition states and intermediates involved. organic-chemistry.org These calculations can elucidate whether a reaction proceeds through a concerted mechanism or a stepwise pathway, and can determine the structures and energies of all transient species. researchgate.net

In the context of this compound, ab initio methods could be used to explore the mechanism of its synthesis, for example, via a Curtius rearrangement, which involves an acyl azide (B81097) intermediate. organic-chemistry.org The energetics of the isocyanate formation and its subsequent trapping by tert-butanol (B103910) could be meticulously mapped out. organic-chemistry.org This level of detail is crucial for optimizing reaction conditions and for a fundamental understanding of the chemical processes at a molecular level.

Moreover, ab initio calculations can be used to predict the biological potency of related compounds by, for example, determining the energy of hydration, which can correlate with enzyme inhibition. nih.gov While not directly a mechanistic insight into the compound itself, this demonstrates the power of these methods in a broader biochemical context.

Conformational Analysis and Stereoselectivity Modeling

The presence of a chiral center and rotatable single bonds in this compound makes its three-dimensional structure complex. Conformational analysis is the study of the different spatial arrangements of atoms (conformers or rotamers) that can be interconverted by rotation about single bonds. schoolbag.infoyoutube.combham.ac.ukyoutube.com

For an acyclic molecule like this, a multitude of conformations are possible. bham.ac.uk Computational modeling, often using DFT, is essential to determine the relative energies of these conformers and to identify the most stable, low-energy structures. nih.gov The bulky tert-butyl group will have a significant influence on the preferred conformations, as it will tend to occupy positions that minimize steric hindrance. The relative orientation of the carbamate and cyanobutyl moieties is also critical. Carbamates themselves can exist as syn and anti rotamers due to restricted rotation around the C-N bond, with the anti conformation often being slightly more stable. nih.gov

Understanding the conformational landscape is paramount for predicting stereoselectivity in reactions involving this compound. If this compound were to be used as a chiral substrate or intermediate, its preferred conformation would likely dictate the facial selectivity of an incoming reagent, leading to a specific stereoisomer as the product. nih.gov Stereochemical models, supported by computational energy calculations, can be constructed to rationalize and predict the stereochemical outcome of such reactions. nih.gov For example, in a reaction at the carbon alpha to the nitrile group, the accessibility of this position will be governed by the conformational preferences of the entire molecule.

Future Research Directions and Emerging Trends

Development of More Sustainable Synthetic Routes

The imperative for green chemistry is driving a fundamental shift in how chemists approach the synthesis of molecules like tert-butyl (1-cyanobutyl)carbamate. Traditional methods for creating carbamates have often relied on hazardous reagents such as phosgene (B1210022) or involved processes that generate significant waste, presenting challenges for industrial-scale production and environmental stewardship. researchgate.netmdpi.com

Future research is intensely focused on developing more sustainable alternatives. A significant area of exploration is the use of carbon dioxide (CO2) as a C1 building block. acs.org This approach is highly attractive as it utilizes an abundant, non-toxic, and renewable carbon source. nih.gov Methodologies are being developed that involve the three-component coupling of amines, CO2, and alkyl halides, sometimes facilitated by polymer-supported catalysts to simplify purification and reduce waste. mdpi.com Another green approach involves biocatalysis, where enzymes like esterases are used to facilitate carbamate (B1207046) synthesis in aqueous media, offering high yields and excellent chemo- and regioselectivity under mild conditions. nih.gov The development of a synthetic route for this compound that incorporates these principles would represent a significant advancement, reducing the environmental footprint and aligning its production with modern sustainability standards.

Exploration of Novel Catalytic Systems for Derivatization

Catalysis is at the heart of modern synthetic chemistry, enabling the efficient and selective construction of complex molecules. For this compound, derivatization is key to exploring its full potential, and novel catalytic systems are crucial for this endeavor. Current methods for analogous compounds sometimes employ phase-transfer catalysts (PTC) like tetrabutylammonium (B224687) bromide for alkylation reactions. researchgate.net

Emerging research, however, is looking towards more advanced and reusable catalytic systems. Heterogeneous catalysts, such as sulfonated reduced graphene oxide, have shown promise for facilitating the Boc protection of amines, a core transformation in carbamate chemistry. acs.org These solid-supported catalysts are advantageous as they can be easily separated from the reaction mixture and reused, improving process efficiency and reducing waste. Furthermore, transition metal catalysis, for example using iridium or palladium complexes, is being explored for the enantioselective formation of complex carbamates. mdpi.comnih.gov Applying such catalytic systems to the derivatization of the nitrile or carbamate moieties of this compound could unlock access to a diverse library of new chemical entities with potentially valuable properties.

Integration into Flow Chemistry Methodologies

Flow chemistry, or continuous-flow synthesis, is rapidly emerging as a powerful technology for chemical manufacturing, offering superior control over reaction parameters, enhanced safety, and potential for seamless scale-up. The integration of the synthesis of this compound and its derivatives into flow methodologies is a logical and promising future direction.

Recent studies have demonstrated the successful continuous-flow synthesis of various carbamates, including those derived from CO2. acs.org In a typical setup, reagents are pumped through a heated coil reactor, where precise control over temperature, pressure, and residence time allows for rapid optimization and high yields. acs.org This methodology significantly reduces reaction times compared to traditional batch processing and allows for the safe handling of gaseous reagents like CO2 through the use of mass flow controllers and back-pressure regulators. acs.org Applying a continuous-flow approach to synthesize this compound could lead to a more efficient, safer, and scalable production process, making the compound more accessible for research and commercial applications.

Table 1: Representative Parameters for Continuous-Flow Carbamate Synthesis

| Parameter | Value/Condition | Source |

| Device | Vapourtec E-series | acs.org |

| Reactor | 10 mL coil reactor | acs.org |

| Reactants | Amine, Alkyl Halide, CO2 | acs.org |

| Additive | 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | acs.org |

| Temperature | 70 °C | acs.org |

| Pressure | 3 bar | acs.org |

| Residence Time | ~50 min | acs.org |

Application in Bio-orthogonal Chemistry and Chemical Biology (Methodological Focus)

The carbamate linkage is a valuable tool in chemical biology, particularly in the design of prodrugs and chemical probes. A key emerging trend is the use of carbamates as cleavable linkers in bio-orthogonal "click-to-release" systems. This strategy allows for the controlled release of a therapeutic agent or reporter molecule at a specific time and location within a biological system.

One of the most prominent examples is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a highly reactive trans-cyclooctene (B1233481) (TCO) and a tetrazine. acs.org In this system, a molecule of interest is attached via a tetrazine-carbamate linker. Upon reaction with a TCO-functionalized trigger, a cascade of reactions ensues, leading to the cleavage of the carbamate and the release of the free amine-containing molecule. acs.org This approach offers exceptional control and rapid kinetics. acs.org Future research could focus on incorporating the this compound scaffold into such bio-orthogonal systems. The nitrile group could serve as an additional functional handle or a site for modulation of the molecule's electronic properties, potentially fine-tuning the stability and release kinetics of the linker for advanced applications in drug delivery and diagnostics.

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity, thereby accelerating the development of new synthetic methods. Density Functional Theory (DFT) calculations, for instance, are increasingly used to elucidate the intricate pathways of chemical reactions at a molecular level. mdpi.com

For the synthesis of this compound, computational modeling can provide profound insights. DFT studies can be used to investigate the mechanisms of carbamate formation, whether it proceeds through a zwitterionic intermediate or a single-step termolecular reaction. researchgate.netresearchgate.netrsc.org This understanding is crucial for optimizing reaction conditions. Furthermore, computational methods can predict the energetic feasibility of different catalytic cycles, aiding in the rational design of more efficient catalysts for its synthesis and derivatization. mdpi.comnih.gov By modeling transition states and reaction energy barriers, researchers can screen potential catalysts and reaction conditions in silico, saving significant time and resources in the laboratory. mdpi.comchemrxiv.org As computational power and algorithms improve, the predictive synthesis of complex molecules like this compound will become increasingly routine, guiding experimental work with unprecedented accuracy.

Conclusion

Summary of Synthetic Versatility and Importance in Organic Synthesis

The synthetic versatility of tert-Butyl (1-cyanobutyl)carbamate is primarily derived from its identity as an N-Boc protected α-aminonitrile. Its synthesis via the robust and convergent Strecker reaction makes it an accessible intermediate. The true value of this compound lies in its capacity to be readily converted into valuable non-proteinogenic amino acids, which are crucial components in the development of novel therapeutics and peptidomimetics. Its potential for use in multicomponent reactions further broadens its utility, offering a pathway to rapidly generate molecular complexity.

Prospective Outlook for Academic Research on this compound and its Analogs

Future academic research is likely to focus on expanding the applications of this compound and its analogs. The development of stereoselective Strecker-type syntheses to access enantiomerically pure forms of these compounds remains a key area of interest, as chirality is critical in pharmaceutical applications. mdpi.com Furthermore, the exploration of new multicomponent reactions utilizing this and similar α-aminonitriles could unlock novel molecular scaffolds for drug discovery and materials science. As the demand for structurally diverse and complex molecules grows, the importance of versatile intermediates like this compound is set to increase.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.